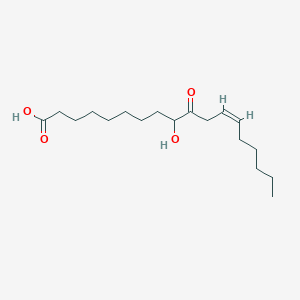

9-hydroxy-10-oxo-12Z-octadecenoic acid

描述

9-Hydroxy-10-oxo-12Z-octadecenoic acid (CAS: 26369-27-7) is an α-ketol oxylipin derived enzymatically from linoleic acid (18:2n-6). It is synthesized via the 8S-dioxygenase-allene oxide synthase (8S-DOX-AOS) fusion protein in pathogenic fungi such as Zymoseptoria tritici . The enzyme catalyzes the sequential oxidation of 18:2n-6 to 9S-hydroperoxy-10E,12Z-octadecadienoic acid (9S-HPODE), which is further transformed into this compound alongside epoxy alcohols (~1:2 ratio) .

属性

分子式 |

C18H32O4 |

|---|---|

分子量 |

312.4 g/mol |

IUPAC 名称 |

(Z)-9-hydroxy-10-oxooctadec-12-enoic acid |

InChI |

InChI=1S/C18H32O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,17,20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7- |

InChI 键 |

KUSHOISAFGTTRU-YFHOEESVSA-N |

手性 SMILES |

CCCCC/C=C\CC(=O)C(CCCCCCCC(=O)O)O |

规范 SMILES |

CCCCCC=CCC(=O)C(CCCCCCCC(=O)O)O |

产品来源 |

United States |

科学研究应用

Biochemical Pathways and Mechanisms

9-Hydroxy-10-oxo-12Z-octadecenoic acid is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It is known to be produced from linoleic acid through the action of cyclooxygenases (COX-1 and COX-2), which metabolize linoleic acid predominantly to hydroperoxy derivatives that are subsequently reduced to hydroxy acids .

Table 1: Metabolic Pathways of this compound

| Pathway | Enzyme | Substrate | Product |

|---|---|---|---|

| Cyclooxygenase Pathway | COX-1/COX-2 | Linoleic Acid | This compound |

| Lipoxygenase Pathway | Lipoxygenase | Arachidonic Acid | Hydroxyeicosatetraenoic acids (HETEs) |

Activation of Nuclear Receptors

This compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses . The activation of PPARγ by 9-hydroxy-octadecenoic acid is linked to its ability to promote the maturation of monocytes into macrophages, which are essential for immune responses.

Role in Inflammation and Pain Perception

Research indicates that this compound acts as a signaling molecule in inflammatory processes. It has been implicated in mediating pain perception through the transient receptor potential vanilloid 1 (TRPV1) receptor . This interaction suggests a potential role for this compound in the development of pain management therapies.

Table 2: Biological Effects Related to Inflammation

| Effect | Mechanism | Receptor Involved |

|---|---|---|

| Pain Sensation | TRPV1 Activation | TRPV1 |

| Inflammatory Response | Cytokine Release | Various |

Implications in Cardiovascular Health

The compound has been associated with atherosclerosis development due to its role in stimulating the expression of interleukin 1β in macrophages. This cytokine is known to contribute to smooth muscle cell proliferation, which is a key factor in plaque formation within blood vessels .

Antimicrobial Properties

In addition to its roles in human physiology, this compound exhibits antimicrobial activity against certain fungi. Studies have shown that it can be toxic to fungal pathogens, suggesting potential applications as an antifungal agent .

Case Study: Antifungal Activity

In experimental models, the compound demonstrated significant toxicity toward specific fungi, indicating its potential utility in developing antifungal treatments.

Toxicological Aspects

While there are beneficial applications, it is also crucial to consider the toxicological profile of this compound. The proximity of the hydroxyl group to the double bond within its structure contributes significantly to its toxicity profile compared to other fatty acids .

相似化合物的比较

Structural Features :

- Functional groups : Hydroxyl (-OH) at C9, ketone (-C=O) at C10, and a cis double bond at C12 (12Z configuration).

- Molecular formula : C₁₈H₃₂O₄ (MW: 312.44 g/mol) .

- Database identifiers : LMFA02000009 in the LIPID MAPS Structure Database (LMSD) .

This compound is notable for its non-conjugated diene structure, distinguishing it from classical fatty acid allene oxides .

Comparison with Structurally and Functionally Related Compounds

8-Hydroxy-9-oxo-12Z-octadecenoic Acid

- Structure : Hydroxyl at C8, ketone at C9, and 12Z double bond.

- Biosynthesis: Produced by 8S-DOX-AOS from 8R-HPODE, but at lower yields (5–10%) compared to 9-hydroxy-10-oxo-12Z-octadecenoic acid (50%) .

- Catalytic Specificity : Demonstrates regiochemical divergence in fungal DOX-AOS enzymes, highlighting the importance of stereochemistry in substrate processing .

Epoxy Alcohols (e.g., 9S(10S)-Epoxy-11-hydroxy-12Z-octadecenoic Acid)

- Structure : Epoxide group (C9–C10) and hydroxyl at C11.

- Biosynthesis: Co-produced with this compound by 8S-DOX-AOS in a ~2:1 ratio (epoxy alcohol:α-ketol) .

- Functional Role: Epoxy alcohols are precursors to cyclopropane-containing fatty acids, whereas α-ketols like this compound may serve signaling roles in fungal pathogenesis .

10-Hydroxy-12Z-octadecenoic Acid

12-Oxo-9(Z)-dodecenoic Acid

- Structure : Shorter chain (C12 vs. C18), ketone at C12, and 9Z double bond.

- Application: Used in transaminase assays for ω-amine synthesis, unlike this compound, which is studied in fungal lipidomics .

9-Hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic Acid

- Structure : Additional 15Z double bond.

- Molecular Formula: C₁₈H₃₀O₄ (MW: 310.43 g/mol) vs. C₁₈H₃₂O₄ for the 12Z-monounsaturated variant .

- Biological Relevance : The diunsaturated structure may enhance membrane fluidity or signaling specificity in plant-pathogen interactions .

Data Tables

Table 2. Physicochemical and Functional Properties

Key Research Findings

- Catalytic Divergence : The 8R- and 8S-DOX-AOS isoforms exhibit distinct product profiles, with 8S-DOX-AOS favoring α-ketol synthesis, while 8R-DOX-AOS produces epoxy alcohols .

- Non-Conjugated Diene: Unlike classical allene oxides, this compound’s unconjugated diene may reduce susceptibility to enzymatic degradation .

常见问题

Basic: What analytical methods are recommended for confirming the structural identity and purity of 9-hydroxy-10-oxo-12Z-octadecenoic acid?

Answer:

To confirm structural identity, use nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., double bond geometry at C12Z) and mass spectrometry (MS) to verify molecular weight (C₁₈H₃₂O₄, exact mass 312.2301) . For purity assessment (>98%), high-performance liquid chromatography (HPLC) with UV or evaporative light scattering detection is critical, as described in Certificates of Analysis . Ensure solvent compatibility (e.g., acetonitrile solutions with stabilizers like butylated hydroxytoluene) to prevent degradation .

Basic: How is this compound synthesized, and what parameters influence yield and stereochemistry?

Answer:

The compound is synthesized via enzymatic pathways, such as lipoxygenase-mediated oxidation of linoleic acid, followed by hydroperoxide lyase activity to form the oxo group . Key parameters include:

- Temperature : Optimal enzymatic activity at 25–37°C.

- pH : Maintain near-neutral conditions (pH 7–8) to stabilize intermediates.

- Substrate purity : Use >95% pure linoleic acid to minimize side reactions .

Stereochemical outcomes (e.g., Z-configuration at C12) depend on enzyme specificity and reaction kinetics .

Advanced: What experimental strategies can elucidate the role of this compound in lipid peroxidation and oxidative stress?

Answer:

- In vitro models : Treat cell lines (e.g., macrophages) with the compound (1–100 µM) and measure lipid peroxidation markers (e.g., malondialdehyde) via thiobarbituric acid assays .

- Isotopic labeling : Use ¹³C-labeled analogs to track incorporation into lipid membranes .

- Gene expression profiling : Quantify oxidative stress-related genes (e.g., NRF2, HO-1) via qPCR or RNA-seq .

Contradictions in activity may arise from differences in cell type or redox status; include positive controls (e.g., H₂O₂) to standardize assays .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:

Contradictions often stem from:

- Isomer variability : Double bond positioning (e.g., 10E vs. 10Z) alters bioactivity. Validate geometry via NMR or chiral chromatography .

- Concentration effects : Dose-response curves (e.g., 1–200 µM) are essential, as anti-inflammatory effects may reverse at high doses .

- Purity discrepancies : Use batch-specific Certificates of Analysis and exclude degradation products via HPLC .

Basic: What are the safe handling and storage protocols for this compound?

Answer:

- Hazards : Flammable (GHS02), skin/eye irritant (GHS07). Use PPE (gloves, goggles) and avoid sparks .

- Storage : Store at -20°C in airtight containers with desiccants. Solutions in acetonitrile are stable for ≥2 years .

- Spill management : Absorb with inert material and dispose as hazardous waste .

Advanced: How can metabolic fate and enzymatic interactions of this compound be studied?

Answer:

- Isotope tracing : Administer ¹⁴C-labeled compound to model organisms and analyze metabolites via LC-MS .

- Enzyme inhibition assays : Use selective inhibitors (e.g., lipoxygenase inhibitors) to identify key metabolic pathways .

- Tissue distribution studies : Employ autoradiography or imaging mass spectrometry to map accumulation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。